molecular formula C15H22N2O B3851833 N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide

N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide

カタログ番号 B3851833
分子量: 246.35 g/mol
InChIキー: DCDSELBYIBWHLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. Chronic pain is a complex condition that affects millions of people worldwide and is often difficult to treat with currently available medications. EMA401 works by targeting a specific protein in the nervous system, which is involved in the transmission of pain signals.

作用機序

N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide works by targeting the angiotensin II type 2 receptor (AT2R), a protein that is involved in the transmission of pain signals in the nervous system. By blocking the AT2R, N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide reduces the transmission of pain signals, leading to a reduction in pain.
Biochemical and Physiological Effects:
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide has been shown to have a good safety profile in preclinical and clinical studies. In animal studies, N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide did not cause any significant changes in behavior, motor function, or vital signs. In clinical trials, N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide was well-tolerated, with no serious adverse events reported.

実験室実験の利点と制限

One of the advantages of N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide is its specificity for the AT2R, which reduces the risk of off-target effects. N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide has also been shown to be effective in reducing pain in various pain models, making it a promising candidate for the treatment of chronic pain. However, one of the limitations of N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several future directions for the research and development of N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide. One area of focus is the optimization of the dosing regimen to maximize efficacy and minimize side effects. Another area of focus is the identification of biomarkers that can predict the response to N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide, which may help to identify patients who are most likely to benefit from the treatment. Additionally, further studies are needed to investigate the potential of N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide in other pain conditions, such as fibromyalgia and chronic low back pain. Finally, the development of novel formulations of N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide may improve its pharmacokinetic properties and increase its clinical utility.
Conclusion:
In conclusion, N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide is a promising drug candidate for the treatment of chronic pain. Its specificity for the AT2R and efficacy in various pain models make it a promising candidate for clinical use. Further research is needed to optimize its dosing regimen, identify biomarkers for patient selection, and investigate its potential in other pain conditions.

科学的研究の応用

N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide has been extensively studied in preclinical models of chronic pain. In animal studies, N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide has been shown to reduce pain behaviors in various pain models, including neuropathic pain, inflammatory pain, and cancer pain. N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide has also been shown to be effective in reducing pain in human clinical trials. In a phase 2 clinical trial, N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide was found to be effective in reducing pain in patients with post-herpetic neuralgia, a type of neuropathic pain.

特性

IUPAC Name

N-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-5-17(10-12(2)3)11-14-6-8-15(9-7-14)16-13(4)18/h6-9H,2,5,10-11H2,1,3-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDSELBYIBWHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)NC(=O)C)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide
Reactant of Route 5
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。